Tos-PEG4-tert-Butylester

Übersicht

Beschreibung

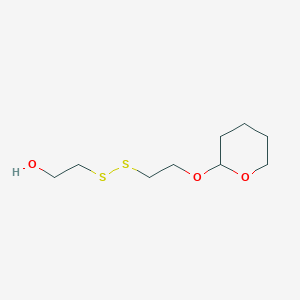

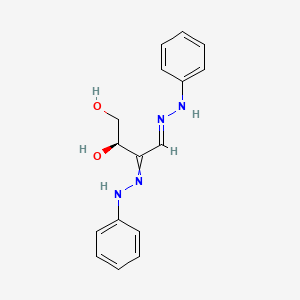

Tos-PEG4-t-butyl ester is a PEG analogue containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Synthesis Analysis

Tos-PEG4-t-butyl ester can be used in the synthesis of a series of PROTACs . For example, it has been used in the synthesis of BI-3663, a highly selective PTK2/FAK PROTAC .Molecular Structure Analysis

Tos-PEG4-t-butyl ester contains a total of 61 bonds, including 29 non-H bonds, 9 multiple bonds, 16 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 3 aliphatic ethers, and 1 thio-/dithio-sulfonate .Chemical Reactions Analysis

The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis

Tos-PEG4-t-butyl ester has a molecular weight of 432.53 g/mol . It appears as a liquid and is colorless to light yellow . It is soluble in DMSO at a concentration of 100 mg/mL .Wissenschaftliche Forschungsanwendungen

Proteomforschung

Tos-PEG4-tert-Butylester wird in der Proteomforschung eingesetzt {svg_1}. Die Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann verwendet werden, um Protein-Interaktionen, Modifikationen, Lokalisierung und vieles mehr zu untersuchen {svg_2}.

Biokonjugation

This compound kann für die Biokonjugation verwendet werden {svg_3}. Biokonjugation ist eine chemische Strategie zur Bildung einer stabilen kovalenten Bindung zwischen zwei Molekülen, von denen mindestens eines ein Biomolekül ist. Dieser Prozess wird in vielen Bereichen der Forschung und Arzneimittelentwicklung eingesetzt {svg_4}.

Baustein für die Synthese

Diese Verbindung kann als Baustein für die Synthese von kleinen Molekülen, Konjugaten von kleinen Molekülen und/oder Biomolekülen verwendet werden {svg_5}. Dies macht sie zu einem wertvollen Werkzeug in der chemischen Biologie und der medizinischen Chemie {svg_6}.

Antikörper-Wirkstoff-Konjugate

This compound kann synthetisch in Antikörper-Wirkstoff-Konjugate eingebaut werden {svg_7}. Dies sind Antikörper, die mit biologisch aktiven Medikamenten verbunden sind. Durch die Kombination der einzigartigen Zielgerichtetheit von Antikörpern mit der krebsabtötenden Fähigkeit von Medikamenten ermöglichen Antikörper-Wirkstoff-Konjugate eine empfindliche Unterscheidung zwischen gesundem und krankem Gewebe {svg_8}.

Proteolyse-Targeting Chimeras (PROTACs)

Diese Verbindung kann bei der Synthese von Proteolyse-Targeting Chimeras (PROTACs) verwendet werden {svg_9} {svg_10}. PROTACs sind eine Klasse von Medikamenten, die wirken, indem sie eine E3-Ubiquitin-Ligase rekrutieren, um ein bestimmtes Protein zur Degradation zu markieren {svg_11}. Beispielsweise ist BI-3663 ein hochspezifischer PTK2/FAK-PROTAC, der Cereblon-Liganden verwendet, um E3-Ligasen für den PTK2-Abbau zu entführen {svg_12}.

Gezielte Proteindegradation

This compound kann in der gezielten Proteindegradation eingesetzt werden {svg_13}. Dies ist ein neuer therapeutischer Ansatz, der die Verwendung kleiner Moleküle zur Induktion des Abbaus von Protein-Zielen umfasst. Anstatt die Funktion von Proteinen zu hemmen, versucht die gezielte Proteindegradation, krankheitsverursachende Proteine aus Zellen zu entfernen {svg_14}.

Wirkmechanismus

Target of Action

Tos-PEG4-t-butyl ester is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . One of the key targets of the PROTACs synthesized using Tos-PEG4-t-butyl ester is PTK2 (Protein Tyrosine Kinase 2), also known as FAK (Focal Adhesion Kinase) . PTK2 plays a crucial role in cellular processes such as cell migration, proliferation, and survival .

Mode of Action

The compound interacts with its target, PTK2, through a PROTAC that has been synthesized using Tos-PEG4-t-butyl ester as a linker . The PROTAC molecule contains a ligand for binding to the target protein (PTK2) and a ligand for an E3 ubiquitin ligase . The PROTAC brings the target protein and the E3 ligase into proximity, which leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The degradation of PTK2 via the ubiquitin-proteasome pathway is the primary biochemical pathway affected by PROTACs synthesized using Tos-PEG4-t-butyl ester . This degradation can lead to downstream effects such as the disruption of cell migration and proliferation processes, in which PTK2 is involved .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of Tos-PEG4-t-butyl ester, through the PROTACs it helps synthesize, is the degradation of PTK2 . This degradation inhibits the activity of PTK2, disrupting processes such as cell migration and proliferation .

Action Environment

The action of Tos-PEG4-t-butyl ester, as part of a PROTAC, can be influenced by various environmental factors. For instance, the pH level can affect the deprotection of the t-butyl protected carboxyl group under acidic conditions . Additionally, the presence of other proteins or molecules in the cellular environment could potentially interfere with the binding of the PROTAC to its target or the E3 ligase .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O8S/c1-17-5-7-18(8-6-17)29(22,23)27-16-15-26-14-13-25-12-11-24-10-9-19(21)28-20(2,3)4/h5-8H,9-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQWIVKRAHBPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701120878 | |

| Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

217817-01-1 | |

| Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217817-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tos-PEG4-t-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B611359.png)